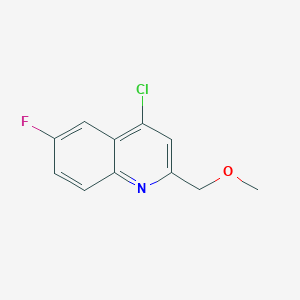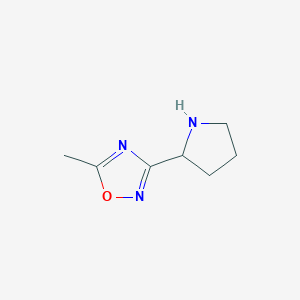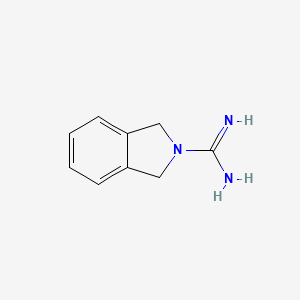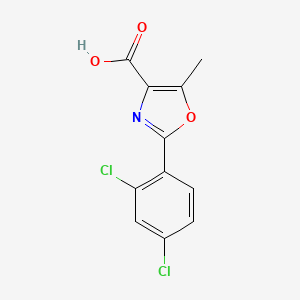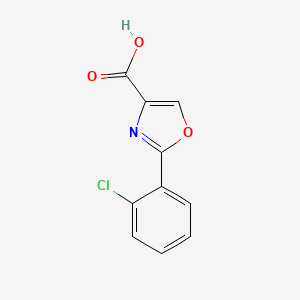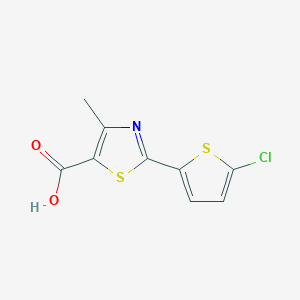
2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds typically includes a five-membered ring made up of one sulfur atom . For example, the InChI code for (5-chloro-2-thienyl)acetic acid, a similar compound, is 1S/C6H5ClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) .
Chemical Reactions Analysis
The chemical reactions of thiophene-based compounds can vary widely depending on the specific compound and conditions. For example, 5-chlorothiophene-2-carbonylchloride, a potential genotoxic impurity in the drug rivaroxaban, can undergo hydrolysis and esterification reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary. For example, 2-(5-chlorothiophen-2-yl)acetic acid has a molecular weight of 176.62 and is a solid at room temperature .
Applications De Recherche Scientifique
Pharmaceutical Drug Design
The thiophene and thiazole moieties present in the compound are known to exhibit a range of biological activities. This makes the compound a valuable scaffold for the design of new pharmaceutical drugs. For instance, thiophene derivatives have been studied for their anticancer , anti-inflammatory , and antimicrobial properties . The chloro and methyl groups could potentially be modified to enhance these properties or to create derivatives with new pharmacological activities.
Organic Semiconductor Research
Thiophene derivatives play a significant role in the development of organic semiconductors. The compound could be utilized in the synthesis of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) due to its conjugated system and electron-withdrawing groups which may improve charge transport properties .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The specific structure of 2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid could be explored for its effectiveness in protecting metals and alloys from corrosion, particularly in harsh chemical environments .
Safety and Hazards
Mécanisme D'action
Target of Action
The specific targets of a compound depend on its chemical structure and properties. Compounds with a thiophene ring, like this one, are often found in drugs and biologically active molecules, suggesting that they can interact with various biological targets .
Mode of Action
The mode of action would depend on the specific biological target. The compound could bind to a target protein and alter its function, leading to changes in cellular processes. The presence of the chloro and methyl groups could influence the compound’s binding affinity and specificity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with a thiophene ring are involved in pathways related to inflammation, cancer, and microbial infections .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties are influenced by the compound’s chemical structure. For example, the presence of a carboxylic acid group could affect how the compound is absorbed and metabolized .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from killing microbial cells to reducing inflammation or slowing the growth of cancer cells .
Action Environment
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c1-4-7(9(12)13)15-8(11-4)5-2-3-6(10)14-5/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMVDFXUDAXHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



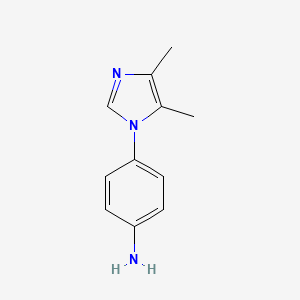
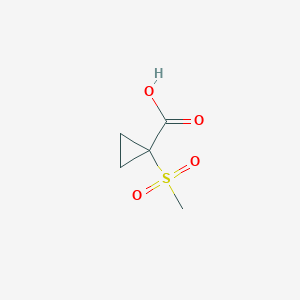
amine](/img/structure/B1453915.png)


